

An In-depth Technical Guide to Trimethylpsoralen Derivatives and Their Chemical Properties

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Compound of Interest		
Compound Name:	Trimethylpsoralen	
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Abstract

This technical guide provides a comprehensive overview of **trimethylpsoralen** (TMP) and its derivatives, a class of furocoumarins with significant applications in photochemotherapy. This document details their chemical properties, synthesis, and biological activities, with a focus on their use in the treatment of skin disorders such as vitiligo and psoriasis. Key quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for the synthesis of select derivatives and for the assessment of their phototoxicity are provided. Furthermore, this guide illustrates the key signaling pathways involved in the therapeutic mechanism of action of these compounds using Graphviz diagrams.

Introduction

Psoralens are a class of naturally occurring furocoumarins that exhibit photosensitizing properties.[1] **Trimethylpsoralen** (TMP), also known as trioxsalen, is a synthetic derivative of psoralen.[2][3] Like other psoralens, TMP can intercalate into DNA and, upon activation by ultraviolet A (UVA) radiation, form covalent adducts with pyrimidine bases, leading to the formation of monoadducts and interstrand cross-links (ICLs).[2][4] This ability to induce DNA damage is the basis of its therapeutic application in PUVA (Psoralen + UVA) therapy for skin



conditions characterized by hyperproliferation of cells, such as psoriasis, and for repigmentation in vitiligo.[2][5]

The core structure of psoralen consists of a furan ring fused with a coumarin moiety.[1] Modifications to this parent structure, particularly the addition of methyl groups to form **trimethylpsoralen**, and further derivatization at various positions, can significantly alter the compound's photoreactivity, solubility, and biological activity.[6][7] This guide will delve into the chemical and physical properties of TMP and its key derivatives, providing a technical resource for researchers in the field.

Chemical and Physical Properties

The chemical and physical properties of **trimethylpsoralen** and its derivatives are crucial for understanding their behavior in biological systems and for the development of new therapeutic agents. Key properties are summarized in the tables below.

Physicochemical Properties

This table provides a summary of the key physicochemical properties of **trimethylpsoralen** and some of its derivatives.



Compoun d Name	IUPAC Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Solubility	Calculate d logP
Trimethylp soralen (Trioxsalen)	2,5,9- trimethylfur o[3,2- g]chromen- 7-one	C14H12O3	228.24	234.5	Insoluble in water; Soluble in DMSO (50 mg/mL), Dichlorome thane	2.68
4'- Aminometh yl-4,5',8- trimethylps oralen (AMT)	4'- (aminomet hyl)-2,5,9- trimethylfur o[3,2- g]chromen- 7-one	С15Н15NО3	257.28	Not available	Improved water solubility	Not available
4'- Hydroxyme thyl-4,5',8- trimethylps oralen	4'- (hydroxym ethyl)-2,5,9 - trimethylfur o[3,2- g]chromen- 7-one	C15H14O4	258.27	Not available	Not available	Not available
8- Methoxyps oralen (8- MOP)	9-methoxy- 7H- furo[3,2- g]chromen- 7-one	C12H8O4	216.19	145-148	Sparingly soluble in water; Soluble in DMSO and DMF (~30 mg/mL), Ethanol (~1 mg/mL)	2.02



5- Methoxyps oralen (5- MOP)	4-methoxy- 7H- furo[3,2- g]chromen- 7-one	C12H8O4	216.19	Not available	Not available	Not available
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Table 1: Physicochemical Properties of **Trimethylpsoralen** and its Derivatives.[1][8][9][10][11] [12][13][14]

Spectroscopic Data

The following table summarizes key spectroscopic data for **trimethylpsoralen**.

Spectroscopic Technique	Key Data
UV-Vis (in DMSO)	λmax: 246, 290, 331 nm
¹H NMR (in CDCl₃)	δ (ppm): 2.4-2.6 (9H, m, CH ₃), 6.3 (1H, s, C ₃ -H)
¹³ C NMR	Data not readily available in searched literature.
Mass Spectrometry (LC-ESI-QFT)	Precursor Adduct [M+H]+: m/z 229.08556Major Fragments: m/z 142.07755, 230.08975, 173.09604, 129.06984

Table 2: Spectroscopic Data for Trimethylpsoralen.[10][15][16][17]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key **trimethylpsoralen** derivatives and for assessing their phototoxicity.

Synthesis of Trimethylpsoralen Derivatives

This protocol is adapted from a patented synthesis method.[1]

Materials:

4,5',8-Trimethylpsoralen (Trioxsalen)



- · Glacial acetic acid
- · Chloromethyl methyl ether
- Acetonitrile
- Ice

Procedure:

- Dissolve 659 mg of 4,5',8-**trimethylpsoralen** in 75 ml of glacial acetic acid with gentle warming.
- Cool the solution to room temperature.
- Add 5 ml of chloromethyl methyl ether to the solution.
- Let the reaction mixture stand for 24 hours at room temperature.
- Add another 5 ml of chloromethyl methyl ether and let it stand for an additional 48 hours.
- Cool the reaction vessel in an ice bath for 12 hours to precipitate the product.
- Separate the white precipitate by filtration.
- Recrystallize the crude product from acetonitrile to obtain pure 4'-chloromethyl-4,5',8-trimethylpsoralen.

This protocol describes the conversion of the chloromethyl derivative to the aminomethyl derivative.[18]

Materials:

- 4'-Chloromethyl-4,5',8-trimethylpsoralen
- · Potassium phthalimide
- Dimethylformamide (DMF)



- Hydrazine hydrate (85% in water)
- 95% Ethanol
- 0.1N Sodium hydroxide solution
- Chloroform
- Hydrochloric acid (HCl)

Procedure:

- Synthesis of 4'-N-Phthalimidomethyl-4,5',8-trimethylpsoralen:
 - React 4'-chloromethyl-4,5',8-trimethylpsoralen with potassium phthalimide in DMF.
 - Isolate the 4'-N-phthalimidomethyl-4,5',8-trimethylpsoralen intermediate.
- Hydrazinolysis:
 - Take 848 mg of 4'-N-phthalimidomethyl-4,5',8-trimethylpsoralen, 0.5 ml of hydrazine hydrate (85% in water), and 100 ml of 95% ethanol.
 - Reflux the mixture for 4 hours.
 - Add another 0.5 ml of hydrazine hydrate solution and continue refluxing for 2 hours.
 - Monitor the reaction completion using thin-layer chromatography.
- Work-up and Purification:
 - Evaporate the ethanol.
 - Take up the residue in 200 ml of 0.1N sodium hydroxide solution.
 - Extract the aqueous solution with multiple portions of chloroform.
 - Combine the chloroform extracts and evaporate the solvent to obtain crude 4'aminomethyl-4,5',8-trimethylpsoralen.



- Salt Formation:
 - Dissolve the crude product in an appropriate solvent and treat with hydrochloric acid to precipitate the hydrochloride salt.
 - Filter and dry the precipitate to obtain 4'-aminomethyl-4,5',8-trimethylpsoralen hydrochloride.

Phototoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[8][15][19][20]

Materials:

- 96-well cell culture plates
- Adherent cell line (e.g., HaCaT keratinocytes)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Trimethylpsoralen derivative stock solution (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- Phosphate-buffered saline (PBS)
- UVA light source (365 nm)
- Microplate reader

Procedure:

- · Cell Seeding:
 - Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.



• Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

Treatment:

- Prepare serial dilutions of the trimethylpsoralen derivative in complete medium. The final DMSO concentration should be kept below 0.5%.
- \circ Remove the old medium from the wells and add 100 μL of the diluted compound.
- Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.

UVA Irradiation:

- Incubate the plate for a predetermined time (e.g., 1 hour) to allow for drug uptake.
- Expose the plate to a specific dose of UVA light (e.g., 1-5 J/cm²). A parallel plate should be kept in the dark as a control for "dark toxicity".

Incubation:

• After irradiation, incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

MTT Addition:

- After the incubation period, add 20 μL of MTT solution to each well.
- Incubate for another 3-4 hours at 37°C.

Formazan Solubilization:

- o Carefully remove the medium.
- $\circ~$ Add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
- Absorbance Measurement:



- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate cell viability as a percentage of the untreated control:
 - % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

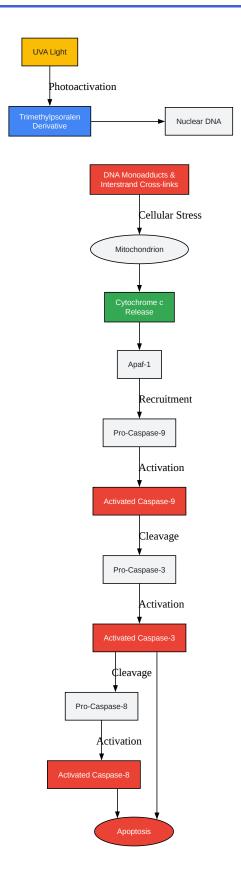
Mechanism of Action and Signaling Pathways

The biological effects of **trimethylpsoralen** derivatives are primarily mediated through their interaction with DNA upon UVA irradiation, leading to cell cycle arrest and apoptosis. In the context of vitiligo, they are also known to stimulate melanogenesis.

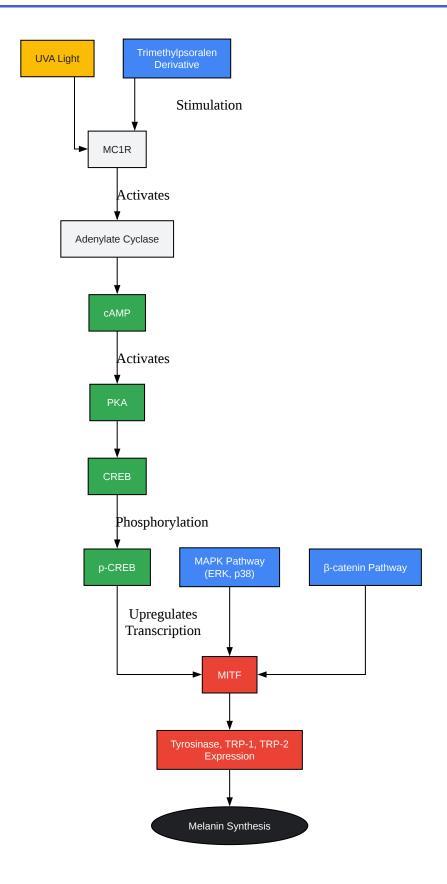
PUVA-Induced Apoptosis

Photoactivated TMP derivatives induce apoptosis in hyperproliferative cells, such as those found in psoriatic plaques. This process is initiated by the formation of DNA adducts, which triggers a cellular stress response leading to programmed cell death. The apoptotic cascade is primarily initiated through the intrinsic pathway, involving the activation of caspase-9.[2][5][6]









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